molecular formula C5H12N2O2 B13321045 2-Amino-N-hydroxy-N-(propan-2-YL)acetamide

2-Amino-N-hydroxy-N-(propan-2-YL)acetamide

Cat. No.: B13321045
M. Wt: 132.16 g/mol
InChI Key: RTELLWRUPSYCRI-UHFFFAOYSA-N
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Description

2-Amino-N-hydroxy-N-(propan-2-yl)acetamide is a chemical compound with the molecular formula C5H12N2O2. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a hydroxy group, and an acetamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-hydroxy-N-(propan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of isopropylamine with glyoxylic acid, followed by the addition of hydroxylamine. The reaction is typically carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-hydroxy-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted acetamide derivatives.

Scientific Research Applications

2-Amino-N-hydroxy-N-(propan-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-N-hydroxy-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxy and amino groups play a crucial role in these interactions, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-N-hydroxy-N-(propan-2-yl)acetamide include:

  • 2-Amino-5-hydroxy-N-(propan-2-yl)benzamide
  • 2-(isopropylamino)acetamide hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2-amino-N-hydroxy-N-propan-2-ylacetamide

InChI

InChI=1S/C5H12N2O2/c1-4(2)7(9)5(8)3-6/h4,9H,3,6H2,1-2H3

InChI Key

RTELLWRUPSYCRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(=O)CN)O

Origin of Product

United States

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